N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3O4/c1-25-13-4-2-3-9-7-14(26-15(9)13)16(24)21-18-23-22-17(27-18)11-6-5-10(19)8-12(11)20/h2-8H,1H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUIBHYEXBTQDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzofuran Ring Formation
The benzofuran core is synthesized via Perkin cyclization or acid-catalyzed cyclodehydration :
- Starting Material : 7-Methoxy-2-hydroxybenzoic acid is treated with acetic anhydride in the presence of sodium acetate at 140–160°C, yielding 7-methoxy-1-benzofuran-2-carboxylic acid.
- Alternative Route : 2-Hydroxy-4-methoxyacetophenone undergoes iodination followed by Ullmann coupling with copper(I) oxide to form the benzofuran skeleton.
Key Conditions :
Conversion to Carboxamide
The carboxylic acid is activated for amide bond formation:
- Chlorination : Reacting with thionyl chloride (SOCl₂) at reflux (70°C, 4 h) to form 7-methoxy-1-benzofuran-2-carbonyl chloride.
- Amination : Treating the acyl chloride with ammonium hydroxide or a primary amine in anhydrous THF at 0–5°C.
Yield Optimization :
Synthesis of the 5-(2,4-Dichlorophenyl)-1,3,4-Oxadiazol-2-Amine Intermediate
Hydrazide Formation
- Starting Material : 2,4-Dichlorobenzoic acid is converted to its methyl ester via Fischer esterification (H₂SO₄, methanol, reflux).
- Hydrazinolysis : Reacting the ester with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol at 60°C for 6 h to yield 2,4-dichlorobenzohydrazide.
Critical Parameters :
Oxadiazole Cyclization
The hydrazide undergoes cyclization to form the 1,3,4-oxadiazole ring:
- CS₂-Mediated Cyclization :
- Amination :
Yield Data :
Final Coupling and Amidation
Carbodiimide-Mediated Coupling
The benzofuran carbonyl chloride reacts with the oxadiazol-2-amine:
- Conditions :
- Workup :
Yield : 65–70%
Alternative Microwave-Assisted Synthesis
To reduce reaction time:
- Combine 7-methoxy-1-benzofuran-2-carbonyl chloride and 5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-amine in acetonitrile.
- Irradiate at 100°C (300 W, 20 min) using a microwave synthesizer.
Advantages :
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, oxadiazole-H), 7.85–7.65 (m, 3H, dichlorophenyl), 7.45 (d, J = 8.4 Hz, 1H, benzofuran-H), 6.95 (dd, J = 8.4, 2.4 Hz, 1H), 6.80 (d, J = 2.4 Hz, 1H), 3.90 (s, 3H, OCH₃).
- LC-MS : m/z 448.1 [M+H]⁺ (calculated: 447.6).
Industrial-Scale Considerations
Cost-Effective Modifications
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the carboxamide moiety, potentially leading to ring-opening or amine formation.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a suitable catalyst.
Substitution: Electrophiles like halogens or nitro groups, often in the presence of Lewis acids.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Amines or ring-opened products.
Substitution: Various substituted dichlorophenyl derivatives.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C16H13Cl2N3O3
- Molecular Weight : 364.20 g/mol
- CAS Number : 23589-75-5
The compound features a benzofuran moiety linked to an oxadiazole ring, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. The compound N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide has been studied for its cytotoxic effects against various cancer cell lines. In vitro assays have shown that this compound can induce apoptosis in cancer cells by damaging their DNA, thus inhibiting tumor growth effectively .
Antidiabetic Properties
Preliminary studies suggest that compounds containing the oxadiazole structure may possess antidiabetic effects. For instance, similar derivatives have demonstrated the ability to lower glucose levels in genetically modified diabetic models, indicating potential use in diabetes management .
Antimicrobial Activity
The oxadiazole derivatives are also being explored for their antimicrobial properties. Studies have shown that these compounds can exhibit activity against various bacterial strains, making them candidates for further development as antimicrobial agents .
Table: Synthesis Overview
| Step | Reaction Type | Reagents Used | Conditions |
|---|---|---|---|
| 1 | Cyclization | 2,4-Dichlorophenyl hydrazine + acid anhydride | Heat |
| 2 | Coupling | Benzofuran derivative + coupling agent | Reflux |
| 3 | Functionalization | Amine + carbonyl compound | Mild conditions |
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of oxadiazole derivatives including this compound:
- Cell Lines Used : LN229 (Glioblastoma)
- Results : Significant cytotoxicity was observed with an IC50 value indicating effective concentration required to inhibit cell growth .
Case Study 2: Antidiabetic Activity
Another study involved testing the compound in a Drosophila melanogaster model:
Mechanism of Action
The mechanism of action of N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, such as signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from the Journal of Arabian Medicinal Chemistry (2020)
Four oxadiazole-thiazolylpropanamide derivatives (7c–7f) were analyzed in . Key comparisons include:
Key Differences :
- The target compound lacks the sulfanyl-thiazole linkage present in 7c–7f, replacing it with a benzofuran-carboxamide scaffold.
- Melting points for 7c–7f (134–178°C) suggest moderate thermal stability, which may correlate with the target compound’s stability given shared oxadiazole and aromatic motifs.
Pharmacologically Active Analogues from G Protein-Coupled Receptors and Ion Channels Guide (2011)
| Compound | Key Structural Features | Pharmacological Target |
|---|---|---|
| Target | Benzofuran-carboxamide, dichlorophenyl-oxadiazole | Hypothetical: Cannabinoid receptors (CB1/CB2) |
| Rimonabant | Pyrazole-carboxamide, dichlorophenyl, chlorophenyl | CB1 antagonist (IC₅₀ = 1.98 nM) |
| AM251 | Pyrazole-carboxamide, iodophenyl, dichlorophenyl | CB1 antagonist (IC₅₀ = 8.3 nM) |
| PSN375963 | Oxadiazole-pyridine, cyclohexyl | Not specified; oxadiazole bioisostere |
| PSN632408 | Oxadiazole-piperidine, pyridinyl | Not specified; ion channel modulator |
Key Comparisons :
- Dichlorophenyl Motif : Both the target compound and rimonabant/AM251 feature dichlorophenyl groups, which are critical for CB1 receptor binding in rimonabant . This suggests the target may interact with similar receptors.
- Oxadiazole vs.
- Benzofuran vs. Pyridine : The benzofuran core distinguishes the target from PSN375963 (pyridine-linked oxadiazole), which could influence solubility or aromatic stacking interactions.
Research Implications and Hypotheses
- Bioactivity Prediction: The dichlorophenyl-oxadiazole motif in the target compound may confer affinity for cannabinoid or serotonin receptors, akin to rimonabant or AS1269574 (a bromophenyl-pyrimidine ethanolamine in ) .
- Synthetic Feasibility : The melting points and molecular weights of 7c–7f () suggest that the target compound’s synthesis would require optimization for crystallinity and purity .
- ADME Properties : The methoxy group on benzofuran may enhance metabolic stability compared to methyl groups in 7c–7f, while the dichlorophenyl group could increase logP values, impacting bioavailability.
Biological Activity
N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide is a compound of significant interest due to its potential biological activities. The structure incorporates a benzofuran moiety linked to an oxadiazole ring, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C19H16Cl2N4O3 |
| Molecular Weight | 405.26 g/mol |
| CAS Number | 23589-75-5 |
| LogP | 3.07010 |
| PSA (Polar Surface Area) | 71.34 Ų |
The biological activity of this compound is primarily attributed to its interaction with specific enzyme targets and cellular pathways.
- Antiviral Activity : Preliminary studies indicate that compounds with similar structures exhibit inhibitory effects against Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). Molecular docking studies have shown that benzofuran derivatives can bind effectively to the active sites of viral enzymes, suggesting potential as antiviral agents .
- Antitumor Activity : The compound has been evaluated for cytotoxicity against various cancer cell lines. In vitro studies have demonstrated that benzofuran-based oxadiazoles exhibit significant cytotoxic effects against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines, indicating their potential as chemotherapeutic agents .
- Antibacterial Properties : Some derivatives have shown promising antibacterial activities against Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of key bacterial enzymes, leading to cell death .
Case Study 1: Antiviral Activity Against HCV
In a study focused on evaluating the efficacy of benzofuran derivatives against HCV, molecular docking simulations revealed strong binding affinities for several compounds in the series. For instance, one derivative exhibited a binding affinity score of −15.42 Kcal/mol compared to the standard drug Nesbuvir . This suggests that modifications in the structure can enhance antiviral potency.
Case Study 2: Cytotoxicity in Cancer Cells
Research conducted on a series of oxadiazole derivatives highlighted their cytotoxic effects in vitro. Specifically, compound 69c was found to exhibit higher cytotoxicity than standard chemotherapy agents like cisplatin when tested on MCF-7 cells . This underscores the potential for developing new anticancer therapies based on this scaffold.
Case Study 3: Antibacterial Activity
A recent investigation into the antibacterial properties of similar compounds revealed significant activity against Pseudomonas aeruginosa and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated that some derivatives were more effective than traditional antibiotics .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols:
Benzofuran Core Formation : Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions (e.g., H₂SO₄ catalysis) .
Oxadiazole Ring Construction : Reaction of benzofuran-2-carboxylic acid hydrazide with 2,4-dichlorobenzoyl chloride, followed by cyclization using POCl₃ or PCl₅ at 80–100°C .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity (>95%) .
- Key Considerations : Optimize temperature and stoichiometry to minimize byproducts like uncyclized intermediates.
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy at δ 3.8–4.0 ppm, dichlorophenyl aromatic protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry : HRMS (ESI) confirms molecular weight (e.g., [M+H]⁺ at m/z 447.04 for C₁₉H₁₂Cl₂N₂O₄) .
- X-ray Crystallography : Resolves crystal packing and dihedral angles between benzofuran and oxadiazole rings (e.g., angles ~25–35°) .
Advanced Research Questions
Q. What strategies are employed to evaluate the compound’s bioactivity, particularly its anticancer potential?
- Methodological Answer :
- In Vitro Assays :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ values against HeLa or MCF-7 cells) .
- Apoptosis : Flow cytometry (Annexin V/PI staining) to quantify apoptotic cells .
- Target Identification : Molecular docking studies (e.g., binding affinity to tubulin or topoisomerase II) guide mechanistic hypotheses .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Purity Verification : Reanalyze compound batches via HPLC (e.g., >98% purity reduces false positives) .
- Assay Standardization : Use common cell lines (e.g., NCI-60 panel) and control compounds (e.g., doxorubicin) to normalize results .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., higher activity against hematological vs. solid tumors) .
Q. What computational methods are used to predict structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond acceptors to predict IC₅₀ values .
- Dynamics Simulations : MD simulations (e.g., GROMACS) assess binding stability to targets like kinase domains over 100-ns trajectories .
- Substituent Screening : Virtual libraries of oxadiazole/benzofuran analogs prioritize synthesis of high-scoring candidates (e.g., -CF₃ or -NO₂ substitutions) .
Data Contradiction Analysis
Q. How do variations in synthetic protocols impact reported purity and bioactivity?
- Case Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
